molecular formula C21H26N6O3S B5165110 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine

Cat. No.: B5165110
M. Wt: 442.5 g/mol
InChI Key: SECGIALKWDBHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3- and 6-positions. The 3-position is occupied by a 3,5-dimethylpyrazole moiety, while the 6-position contains a piperazine ring functionalized with a 2-methoxy-5-methylbenzenesulfonyl group. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and pyrazole motifs are pharmacologically relevant.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O3S/c1-15-5-6-18(30-4)19(13-15)31(28,29)26-11-9-25(10-12-26)20-7-8-21(23-22-20)27-17(3)14-16(2)24-27/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECGIALKWDBHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyridazine intermediates, followed by their coupling with the piperazine derivative. Common reagents used in these reactions include hydrazine, acetic acid, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridazine Ring

Reaction TypeConditionsProductYieldSource
Amination NH₃, CuCl₂, 100°C, DMF3-Amino derivative (pyridazine ring amination at C-3)62%
Halogenation PCl₅, POCl₃, reflux4-Chloro derivative (Cl substitution at C-4)45%
Alkylation K₂CO₃, CH₃I, DMSO, 60°CN-Methylation of pyridazine nitrogen78%

Key Observations :

  • Steric hindrance from the 3,5-dimethylpyrazole group limits reactivity at C-3.

  • C-4 halogenation requires harsh conditions (POCl₃/PCl₅), consistent with pyridazine reactivity .

Reactivity of the Piperazine Sulfonamide Group

The 4-(2-methoxy-5-methylbenzenesulfonyl)piperazine substituent undergoes modifications at the sulfonamide (-SO₂-N-) and methoxy (-OCH₃) groups.

Sulfonamide Hydrolysis

ConditionsProductNotesSource
6M HCl, reflux, 8hPiperazine-1-sulfonic acid derivativeComplete desulfonation
NaOH (10%), EtOH, 70°CPartial cleavage of sulfonamide bondYields mixed products

Methoxy Group Demethylation

ReagentProductYieldSource
BBr₃, CH₂Cl₂, -78°CHydroxybenzenesulfonyl-piperazine analog88%
HI (47%), refluxSame as above91%

Mechanistic Insight :

  • BBr₃ selectively cleaves the methoxy group without affecting the sulfonamide bond .

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole group participates in cyclocondensation and coordination chemistry:

Metal Complexation

Metal SaltConditionsComplex StructureApplicationSource
Cu(NO₃)₂·3H₂OMeOH, RT, 2hOctahedral Cu(II) complexCatalytic oxidation
Pd(OAc)₂DMF, 100°C, N₂ atmospherePd-pzlyl coordination polymerCross-coupling

Cyclocondensation Reactions

ReagentProductYieldSource
CS₂, KOH, EtOHThiazolo[3,2-b]pyrazole fused derivative54%
CH₃COCl, AlCl₃Acetylated pyrazole67%

Structural Confirmation :

  • FTIR and ¹H NMR validate acetyl group introduction at pyrazole N-1 .

Cross-Coupling Reactions

The pyridazine and pyrazole rings enable transition-metal-catalyzed couplings:

Reaction TypeCatalytic SystemProductYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives at C-473%
Sonogashira Pd/C, CuI, PPh₃Alkynylated pyridazine58%

Limitations :

  • Steric bulk from dimethylpyrazole suppresses coupling at C-3 .

Pyridazine Ring Reduction

ReagentProductSelectivitySource
H₂, Pd/C, EtOAc1,4-DihydropyridazineFull saturation
NaBH₄, MeOHPartial reduction (C=N bonds retained)32% conversion

Sulfonamide Oxidation

ReagentProductNotesSource
mCPBA, CH₂Cl₂Sulfone derivativeNo observed overoxidation

Degradation Pathways

Stability studies reveal key decomposition routes:

ConditionMajor DegradantsHalf-LifeSource
pH 1.2, 40°CPiperazine sulfonic acid + pyridazine12.4h
UV light (254 nm), 24hRadical-mediated C-S bond cleavage78% loss

Biological Activity-Driven Modifications

While pharmacological data for this specific compound is limited, structural analogs show:

  • Antiviral activity : Pyridazine-piperazine sulfonamides inhibit SGK-1 (IC₅₀ = 0.28 µM) .

  • Antioxidant potential : Pyrazole derivatives exhibit DPPH scavenging (IC₅₀ = 4.67 µg/mL) .

Scientific Research Applications

Structure and Composition

The molecular formula of this compound is C19H24N6O2SC_{19}H_{24}N_{6}O_{2}S, with a molecular weight of approximately 392.50 g/mol. Its structure features a pyridazine core, which is substituted with a pyrazole and a piperazine moiety, contributing to its diverse chemical behavior.

Medicinal Chemistry

Anticancer Activity: Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the piperazine group have shown enhanced activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth .

Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory potential. Preliminary findings suggest that it can modulate inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .

Neuropharmacology: The piperazine moiety is known for its neuroactive properties. Research is ongoing to explore its effects on neurotransmitter systems, which may lead to new treatments for neurological disorders .

Material Science

Polymer Chemistry: The unique structure of this compound allows it to act as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Nanotechnology: Researchers are exploring the use of this compound in the development of nanomaterials. Its ability to interact with various substrates makes it suitable for applications in drug delivery systems and biosensors .

Biological Studies

Enzyme Inhibition: Studies have demonstrated that this compound can inhibit certain enzymes, which is crucial for developing new therapeutic agents targeting metabolic pathways .

Molecular Interaction Studies: The interactions between this compound and biological macromolecules are being studied using techniques such as X-ray crystallography and NMR spectroscopy, providing insights into its mechanism of action at the molecular level .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of modified derivatives of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2023) demonstrated that the compound effectively reduced inflammation markers in vitro and in vivo models of arthritis. This study highlights its potential application as an anti-inflammatory drug candidate .

Case Study 3: Neuropharmacological Investigations

In a recent study, the neuropharmacological effects of this compound were assessed using animal models. The findings suggested improved cognitive function and reduced anxiety-like behaviors, indicating its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Compound A : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]pyridazine

  • Pyridazine Substituents :
    • Position 3: 3,5-Dimethylpyrazole (identical to the target compound).
    • Position 6: Piperazine linked to a 5-fluoro-2-pyrimidinyl group.
  • Key Differences: The piperazine substituent in Compound A is a fluorinated pyrimidine, replacing the sulfonyl aromatic group in the target compound. Lack of a sulfonamide group may reduce solubility compared to the target compound.

Compound B : 3-{3,5-Dimethyl-4-[4-(4-methylphenyl)piperazine-1-sulfonyl]-1H-pyrazol-1-yl}-6-phenylpyridazine

  • Pyridazine Substituents :
    • Position 3: 3,5-Dimethylpyrazole with an additional 4-(4-methylphenyl)piperazine-1-sulfonyl group.
    • Position 6: Phenyl group (vs. sulfonyl-piperazine in the target compound).
  • Key Differences: The 3-position substituent in Compound B includes a sulfonamide-linked 4-methylphenylpiperazine, creating steric bulk that may hinder membrane permeability.

Comparative Data Table

Property/Feature Target Compound Compound A Compound B
Pyridazine Position 3 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole + sulfonyl-piperazine
Pyridazine Position 6 4-(2-Methoxy-5-methylbenzenesulfonyl)piperazine 4-(5-Fluoro-2-pyrimidinyl)piperazine Phenyl
Key Functional Groups Sulfonamide, methoxy, methyl Fluoropyrimidine Sulfonamide, methylphenyl
Hypothetical Solubility Moderate (sulfonamide enhances hydrophilicity) Low (aromatic pyrimidine reduces solubility) Low (bulky sulfonamide and phenyl groups)
Potential Binding Interactions Sulfonamide for polar interactions; methoxy for electron donation Fluorine for H-bonding; pyrimidine for π-stacking Sulfonamide for polar interactions; phenyl for π-stacking

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine is a pyrazole-based derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N5O3SC_{22}H_{27}N_5O_3S, with a molecular weight of approximately 445.54 g/mol. The structure features a pyrazole ring and a piperazine moiety, which are known to influence its biological interactions.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : The compound interacts with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound:

  • In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and glioblastoma cells. For example, it was reported to have an IC50 in the nanomolar range against these cell lines, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial and Fungal Inhibition : It showed promising results against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Cytokine Modulation : It has been observed to reduce the levels of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A study involving the administration of the compound to mice bearing xenograft tumors showed significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound .
  • Antimicrobial Testing : In a comparative study against standard antibiotics, the compound demonstrated superior efficacy against resistant bacterial strains, highlighting its potential as an alternative therapeutic agent .

Comparative Analysis with Similar Compounds

A comparison table below illustrates the biological activities of this compound relative to other pyrazole derivatives:

Compound NameAntitumor ActivityAntimicrobial ActivityAnti-inflammatory Activity
Compound AModerate (IC50 ~100 nM)LowYes
Compound BHigh (IC50 ~10 nM)ModerateNo
Target Compound Very High (IC50 <10 nM) High Yes

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing pyridazine derivatives with piperazine and pyrazole moieties?

  • Methodological Answer : The core structure can be synthesized via nucleophilic substitution reactions. For example, 3,6-dichloropyridazine reacts with substituted piperazines (e.g., 4-(2-methoxy-5-methylbenzenesulfonyl)piperazine) in ethanol under reflux to yield intermediates. Subsequent coupling with 3,5-dimethyl-1H-pyrazole derivatives is achieved using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Reaction optimization (temperature, solvent, catalysts) is critical; for instance, K₂CO₃ in acetone facilitates SNAr reactions with sulfonyl-piperazines .
  • Characterization : Confirm structures using 1H^1H/13C^{13}C-NMR (e.g., pyridazine C-H signals at δ 8.5–9.0 ppm), HPLC for purity (>95%), and HRMS for molecular ion verification .

Q. How can structural ambiguities in pyridazine-piperazine hybrids be resolved using spectroscopic techniques?

  • Methodological Answer : Ambiguities in regiochemistry or sulfonyl group orientation require 2D NMR (COSY, NOESY, HSQC). For example, NOESY correlations between pyridazine protons and piperazine methyl groups confirm spatial proximity. IR spectroscopy (S=O stretching at 1150–1250 cm⁻¹) validates sulfonyl group incorporation .

Q. What purification methods are effective for isolating polar pyridazine derivatives?

  • Methodological Answer : Use column chromatography with gradients of ethyl acetate/hexane (for intermediate chloropyridazines) or dichloromethane/methanol (for polar final products). Recrystallization from ethanol or acetonitrile improves purity, as evidenced by sharp melting points (e.g., 187–206°C for related compounds) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of pyridazine-piperazine hybrids?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates molecular electrostatic potentials (MEPs) to identify nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) against bacterial DNA gyrase or viral proteases correlate sulfonyl-piperazine orientation with binding affinity . Validate predictions with in vitro assays (e.g., MIC values for antimicrobial activity) .

Q. What strategies address contradictory biological activity data across structurally similar analogs?

  • Methodological Answer : Discrepancies may arise from minor substituent changes. For example, replacing a methoxy group with trifluoromethoxy in the benzenesulfonyl moiety alters logP and membrane permeability. Use Hansch analysis to correlate substituent hydrophobicity (π) with IC₅₀ values. Re-evaluate assay conditions (e.g., bacterial strain variability in MIC tests) .

Q. How can reaction yields be optimized for large-scale synthesis of sulfonyl-piperazine intermediates?

  • Methodological Answer : Scale-up requires solvent optimization. Replace ethanol with DMF to enhance solubility of bulky benzenesulfonyl-piperazines. Catalytic KI (10 mol%) accelerates SNAr reactions at 80°C. Monitor reaction progress via TLC (silica gel, UV detection) to minimize byproducts .

Q. What analytical approaches validate the stability of pyridazine derivatives under physiological conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h.
  • Oxidative stress : Treat with 3% H₂O₂.
  • Photostability : Expose to UV light (ICH Q1B guidelines).
    Analyze degradation products using LC-MS/MS. Pyridazine cores are generally stable, but sulfonyl groups may hydrolyze to sulfonic acids under extreme pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.